4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine
Overview
Description
“4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 724414-30-6 . It has a molecular weight of 284.36 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C16H13FN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19) .Scientific Research Applications
Antitumor Properties and Drug Delivery Systems
Preclinical Evaluation of Antitumor Properties : Research has identified novel benzothiazoles, structurally similar to 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, exhibiting potent antitumor properties in vitro and in vivo. Modifications, such as isosteric replacement with fluorine and amino acid conjugation, have been explored to overcome metabolic inactivation and improve lipophilicity, leading to the development of water-soluble, stable prodrugs. These prodrugs demonstrate significant antitumor activity, particularly against breast and ovarian cancer cell lines, highlighting their potential for clinical evaluation (Bradshaw et al., 2002).
Molecular and Electronic Structure Studies
Molecular Geometry and Electronic Structure : Studies have also focused on the molecular and electronic structures of aminothiazole derivatives, providing insights into their conformational flexibility, vibrational frequencies, and molecular energy profiles. These investigations are crucial for understanding the fundamental properties that govern the reactivity and stability of these compounds, supporting their application in various scientific domains (Özdemir et al., 2009).
Synthetic Methodologies and Chemical Analysis
Synthesis and Analytical Techniques : Research into synthetic methodologies for creating aminothiazole derivatives includes the development of efficient processes and analytical techniques for characterizing these compounds. Studies detail the synthesis of aminothiazoles through various chemical reactions, their structural analysis using spectroscopic methods, and the exploration of their antimicrobial activities. This research is fundamental for advancing the synthesis and application of aminothiazole derivatives in medicinal chemistry and beyond (Uwabagira et al., 2018).
Advanced Material Applications
Photo-Responsive Materials : The development of novel materials with specific responses to stimuli, such as light or mechanical force, is another area of application. For instance, thiazole-containing compounds have been designed for use as security inks, demonstrating reversible color changes upon exposure to different stimuli. This property is attributed to their unique molecular structure, which allows for significant changes in their optical properties, making them suitable for applications in security and materials science (Xiao-lin Lu & M. Xia, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazoles and fluorophenyl compounds are found in many biologically active compounds, such as antimicrobials, antifungals, antiretrovirals, and antineoplastics . The specific targets can vary widely depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of thiazoles and fluorophenyl compounds can also vary widely. For example, some thiazoles inhibit specific enzymes, while others may interact with cell membranes or DNA .
Biochemical Pathways
Thiazoles are involved in a variety of biochemical pathways. For example, thiamine, a thiazole-containing compound, is involved in carbohydrate metabolism .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazoles and fluorophenyl compounds can vary widely depending on their exact structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of thiazoles and fluorophenyl compounds can include inhibition of enzyme activity, disruption of cell membranes, and interference with DNA replication .
Action Environment
The action, efficacy, and stability of thiazoles and fluorophenyl compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETYJLJOLMTSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CSC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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